
1,1,2-tris(4-nitrophenyl)guanidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,2-Tris(4-nitrophenyl)guanidine is a compound belonging to the guanidine family, characterized by the presence of three 4-nitrophenyl groups attached to a guanidine core. Guanidines are known for their high basicity and ability to form hydrogen bonds, making them versatile in various chemical and biological applications .
Vorbereitungsmethoden
The synthesis of 1,1,2-tris(4-nitrophenyl)guanidine typically involves the reaction of 4-nitroaniline with cyanamide under specific conditions. One common method is the oxidative condensation of amines with N,N’-disubstituted thioureas using carbon tetrabromide as a thiophilic reagent . This method is efficient and provides good yields of the desired guanidine derivative.
Industrial production methods often involve the use of commercially available guanylating reagents such as di(imidazole-1-yl)methanimine, which allows for the stepwise displacement of its imidazole groups by amines . This approach is advantageous due to its convenience and the ability to achieve high yields.
Analyse Chemischer Reaktionen
1,1,2-Tris(4-nitrophenyl)guanidine undergoes various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amino groups under specific conditions, using reagents such as hydrogen gas and palladium on carbon.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro groups are replaced by other functional groups.
Condensation: It can participate in condensation reactions with aldehydes or ketones to form Schiff bases.
Common reagents used in these reactions include hydrogen gas, palladium on carbon, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
1,1,2-Tris(4-nitrophenyl)guanidine has several scientific research applications:
Chemistry: It serves as a valuable scaffold in organocatalysis and as a precursor for the synthesis of heterocycles.
Biology: The compound’s ability to form hydrogen bonds makes it useful in studying protein-ligand interactions and enzyme mechanisms.
Industry: It is used in the development of new materials and as a reagent in various industrial processes.
Wirkmechanismus
The mechanism of action of 1,1,2-tris(4-nitrophenyl)guanidine involves its ability to interact with molecular targets through hydrogen bonding and electrostatic interactions. The nitro groups enhance its electron-withdrawing properties, making it a potent inhibitor of certain enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites and altering their conformation .
Vergleich Mit ähnlichen Verbindungen
1,1,2-Tris(4-nitrophenyl)guanidine can be compared with other guanidine derivatives such as:
N,N’-Disubstituted guanidines: These compounds have similar basicity and hydrogen-bonding capabilities but differ in their substituent groups and specific applications.
Thiourea derivatives: These compounds are often used as guanidylating agents and have different reactivity profiles compared to guanidines.
Cyanamides: These compounds are used in the synthesis of guanidines and have distinct chemical properties and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique reactivity and application potential in various fields.
Eigenschaften
CAS-Nummer |
63885-30-3 |
|---|---|
Molekularformel |
C19H14N6O6 |
Molekulargewicht |
422.4 g/mol |
IUPAC-Name |
1,1,2-tris(4-nitrophenyl)guanidine |
InChI |
InChI=1S/C19H14N6O6/c20-19(21-13-1-3-16(4-2-13)23(26)27)22(14-5-9-17(10-6-14)24(28)29)15-7-11-18(12-8-15)25(30)31/h1-12H,(H2,20,21) |
InChI-Schlüssel |
INZPARAGSKYHAY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1N=C(N)N(C2=CC=C(C=C2)[N+](=O)[O-])C3=CC=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


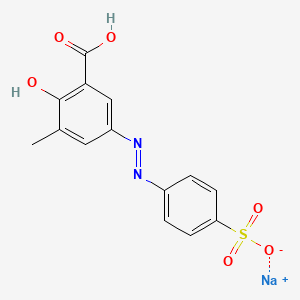
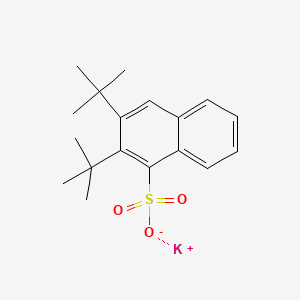
![2-[2-(heptadecenyl)-4,5-dihydro-1H-imidazol-1-yl]ethyl oleate mono(hydroxyacetate)](/img/structure/B13775117.png)

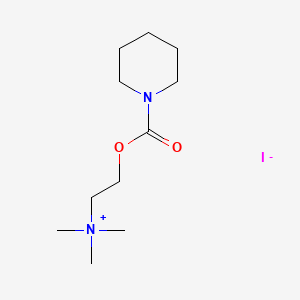
![1-[(2S,3R,4R,5S)-2-(azidomethyl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B13775140.png)
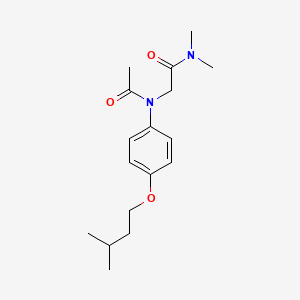
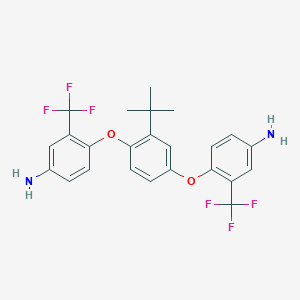
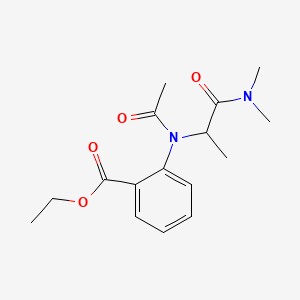
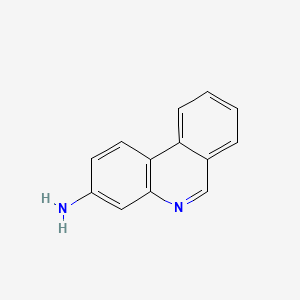

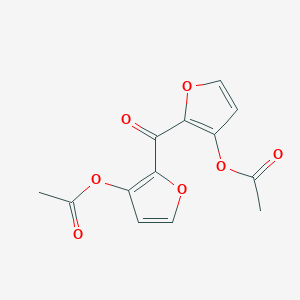
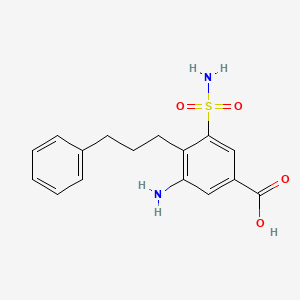
![N,N''-(Methylene-p-phenylene)-bis-[N'-(2-hydroxyethyl)]urea](/img/structure/B13775171.png)
